![molecular formula C20H23BrN2O2S B2915868 (2-bromo-5-methoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone CAS No. 2034361-58-3](/img/structure/B2915868.png)
(2-bromo-5-methoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone
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Description
Synthesis Analysis
The compound can be synthesized through a multicomponent condensation reaction. Specifically, the condensation of 3-amino-1,2,4-triazole, acetone, and 5-bromo-2-hydroxy-3-methoxybenzaldehyde leads to its formation . Further details on the synthetic route, reaction conditions, and yields would require a thorough literature review.
Molecular Structure Analysis
Experimental techniques such as 1H-NMR , 13C-NMR , and IR spectroscopy confirm the structure. The compound predominantly exists in a chair conformation, with the axial aromatic substituent . X-ray analysis provides insights into its crystal structure.
Chemical Reactions Analysis
The compound’s reactivity centers around the bromine atoms, which are susceptible to nucleophilic substitution reactions . Investigating its behavior in various reaction conditions and exploring its potential as a reagent in organic synthesis would be valuable.
Scientific Research Applications
Antioxidant Properties
Research on derivatives of complex methanones, such as bromophenols, has shown significant antioxidant power. These compounds are synthesized through various reactions, including bromination and demethylation, and their antioxidant activities are determined by analyzing their radical scavenging activities. Such studies suggest the potential of these compounds, including derivatives similar to the specified compound, in developing antioxidant agents (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Antimicrobial and Enzyme Inhibition
Novel pyridine derivatives, including those with piperidin-1-yl groups, have been synthesized and characterized for their antimicrobial activity. These compounds, through their complex structures, have shown variable and modest activity against a range of bacterial and fungal strains. Such findings indicate the potential of the specified compound in similar applications, given its structural complexity and the presence of functional groups known to contribute to antimicrobial activity (Patel, Agravat, & Shaikh, 2011).
Structural and Molecular Analysis
The synthesis and structural analysis of complex methanones, including those with bromophenyl and piperidin-1-yl components, provide insights into their crystal structures and molecular interactions. Such studies are crucial for understanding the physicochemical properties of these compounds and their potential applications in material science, pharmaceuticals, and chemical synthesis (Lakshminarayana et al., 2018).
properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2S/c1-25-16-2-3-18(21)17(12-16)20(24)22-8-4-15(5-9-22)23-10-6-19-14(13-23)7-11-26-19/h2-3,7,11-12,15H,4-6,8-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSDDAPRPTWMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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